

2',5'-Dibromo-4'-fluorophenacyl bromide molecular structure

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Compound of Interest

Compound Name:	<i>2',5'-Dibromo-4'-fluorophenacyl bromide</i>
CAS No.:	<i>1806355-28-1</i>
Cat. No.:	<i>B1411287</i>

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Technical Profile: 2',5'-Dibromo-4'- fluorophenacyl Bromide

Executive Summary

2',5'-Dibromo-4'-fluorophenacyl bromide (IUPAC: 2-bromo-1-(2,5-dibromo-4-fluorophenyl)ethan-1-one) is a highly functionalized

-haloketone used as a "warhead" intermediate in the synthesis of heterocycles, particularly thiazoles and imidazoles. Its unique substitution pattern—featuring a fluorine atom for metabolic stability and two bromine atoms for steric bulk and halogen bonding—makes it a critical scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibitors and antimicrobial agents.

This guide outlines the predicted synthesis pathway, structural reactivity, and safety protocols, derived from established organohalogen chemistry principles and analogous commercial standards (e.g., the 3',5'-isomer).

Molecular Structure & Electronic Properties[1][2][3]

Chemical Identity

Property	Detail
Common Name	2',5'-Dibromo-4'-fluorophenacyl bromide
IUPAC Name	2-Bromo-1-(2,5-dibromo-4-fluorophenyl)ethan-1-one
Molecular Formula	
Molecular Weight	~374.83 g/mol
Predicted State	Crystalline Solid (Off-white to pale yellow)
Solubility	Soluble in DCM, EtOAc, Acetone; Insoluble in Water

Structural Analysis

The molecule consists of an acetophenone core with four key functional modifications:

- -Bromoketone (BrC(=O)C1=CC=C(C=C1)Br): A highly reactive electrophile susceptible to nucleophilic attack (BrC(=O)C1=CC=C(C=C1)Br) and cyclization.
- Fluorine (C4'): Located para to the acetyl group. It exerts a strong inductive withdrawing effect (-I) but a resonant donating effect (+M), often increasing the lipophilicity and metabolic stability of the final drug candidate.
- Bromine (C2'): Ortho to the carbonyl. This provides significant steric hindrance, potentially slowing down nucleophilic attack at the carbonyl carbon compared to non-ortho-substituted analogs.
- Bromine (C5'): Meta to the carbonyl, para to the C2'-Br. It balances the lipophilic profile and offers a handle for further cross-coupling (e.g., Suzuki-Miyaura) if the acetophenone is used as a scaffold.

Synthesis Strategy

Due to the specific substitution pattern, this compound is best synthesized via a de novo Friedel-Crafts acylation route rather than direct bromination of a simple fluoroacetophenone, which would favor the 3'-position.

Retrosynthetic Analysis

The 2',5'-substitution pattern suggests the starting material must be 1,4-dibromo-2-fluorobenzene.

- Pathway: 1,4-Dibromo-2-fluorobenzene

Friedel-Crafts Acylation

-Bromination.

Step-by-Step Protocol

Step 1: Friedel-Crafts Acylation

Objective: Synthesize the intermediate 2',5'-Dibromo-4'-fluoroacetophenone.

- Reagents: 1,4-Dibromo-2-fluorobenzene (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (, 1.5 eq).
- Solvent: Dichloromethane (DCM) or Carbon Disulfide ().
- Mechanism:
 - The fluorine atom at C2 directs the incoming acyl group to the para position (C5).
 - The bromine at C4 also directs ortho to itself (C5).
 - Result: High regioselectivity for the 5-position (relative to F), yielding the 1-acetyl-2,5-dibromo-4-fluoro substitution pattern.

- Procedure:
 - Suspend
in dry DCM at 0°C.
 - Add Acetyl Chloride dropwise; stir for 15 min to form the acylium ion.
 - Add 1,4-Dibromo-2-fluorobenzene dropwise.
 - Reflux for 4–6 hours. Monitor by TLC.[1]
 - Quench with ice-water/HCl. Extract with DCM.
 - Yield Expectation: 70–85%.

Step 2:

-Bromination

Objective: Convert the acetophenone to the phenacyl bromide.

- Reagents: Copper(II) Bromide (, 2.0 eq) or Bromine () in Acetic Acid.
- Preferred Method (): Offers better selectivity for mono-bromination over di-bromination.
- Solvent: Ethyl Acetate (EtOAc) or Chloroform ().
- Procedure:
 - Dissolve the acetophenone intermediate in EtOAc.
 - Add

and heat to reflux (approx. 70–80°C).

- The reaction proceeds via the enol form. The green turns to white precipitate.
- Filter off the copper salts.
- Concentrate the filtrate and recrystallize from Ethanol/Hexane.
- Yield Expectation: 60–75%.

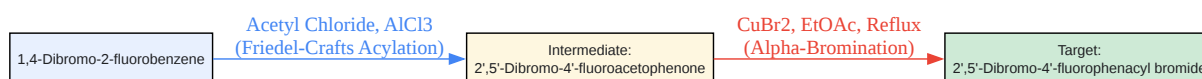


Figure 1: Proposed Synthesis Route for 2',5'-Dibromo-4'-fluorophenacyl bromide

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Reactivity & Applications

The core utility of **2',5'-Dibromo-4'-fluorophenacyl bromide** lies in its ability to form heterocycles. The electron-withdrawing nature of the ring substituents enhances the electrophilicity of the

-carbon.

Hantzsch Thiazole Synthesis

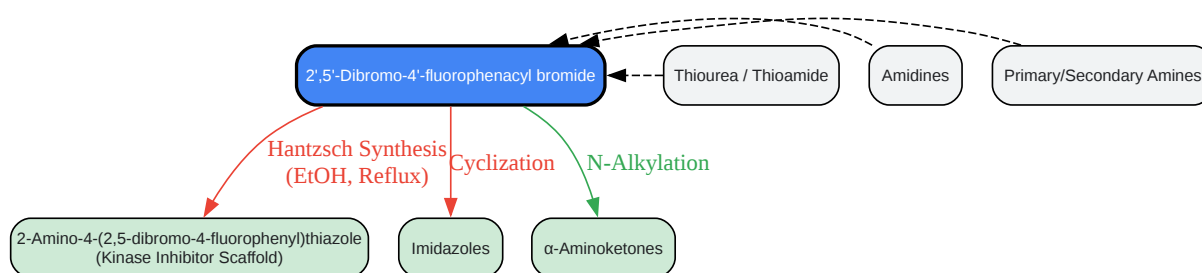
Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles. This is the primary application in drug discovery for synthesizing kinase inhibitors.

- Reaction: Phenacyl bromide + Thiourea
2-Amino-4-arylthiazole.
- Conditions: Reflux in Ethanol (1–2 hours).[2] No catalyst required.

- Mechanism:
 - Nucleophilic attack of Sulfur on the
-carbon (
).
 - Condensation of the amine with the carbonyl.
 - Dehydration and aromatization.

Imidazole Synthesis

Reaction with amidines allows for the formation of imidazoles, another privileged scaffold in medicinal chemistry.



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Analytical Characterization (Predicted)

Since this is a custom intermediate, the following spectral data is predicted based on the 3',5'-isomer analogs.

- NMR (400 MHz,
):

- 4.40–4.50 (s, 2H,).
- 7.45 (d, Hz, 1H, H3'). Note: H3 is ortho to F.
- 7.85 (d, Hz, 1H, H6'). Note: H6 is meta to F, ortho to Carbonyl.
- Coupling constants will vary based on exact F-H interactions.
- NMR:
 - Single peak around -100 to -110 ppm (typical for aryl fluorides).
- IR Spectroscopy:
 - (C=O stretch, shifted due to conjugation and electron-withdrawing Br).
 - (C-Br stretch).

Safety & Handling Protocols

Warning: Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants.

- Engineering Controls: All operations must be performed in a functioning chemical fume hood.
- PPE: Wear chemical splash goggles, a face shield, and permeation-resistant gloves (Nitrile or Silver Shield).
- Decontamination:
 - Spills should be neutralized with a solution of dilute ammonia or sodium thiosulfate to degrade the alkylating capability.
 - Glassware should be rinsed with ethanol/ammonia before removal from the hood.

- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or light-induced degradation.

References

- PubChem. 2-Bromo-1-(4-fluorophenyl)ethanone (Analogous Structure). [3][4] National Library of Medicine. Available at: [\[Link\]](#)
- ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. American Chemical Society. Available at: [\[Link\]](#)

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